(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
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Overview
Description
Cyclolaurene is a sesquiterpene, a class of naturally occurring organic compounds derived from farnesyl pyrophosphate. It is a bicyclic compound with a unique structure that includes two vicinal quaternary carbon atoms. Cyclolaurene is found in marine organisms, particularly in sea hares of the genus Aplysia .
Preparation Methods
Cyclolaurene can be synthesized through several methods. One notable synthetic route involves the Johnson’s ortho ester Claisen rearrangement of a trisubstituted allyl alcohol, followed by intramolecular cyclopropanation of a diazo ketone and regiospecific ring opening of the cyclopropyl ketone . This method exemplifies the utility of these reactions in constructing complex sesquiterpenes like cyclolaurene.
Chemical Reactions Analysis
Cyclolaurene undergoes various chemical reactions, including:
Oxidation: Cyclolaurene can be oxidized to form cyclolaurenol and cyclolaurenol acetate.
Reduction: Reduction reactions can be used to modify the functional groups present in cyclolaurene.
Substitution: Cyclolaurene can undergo substitution reactions, particularly at the quaternary carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Cyclolaurene has several scientific research applications:
Chemistry: Cyclolaurene is used as a model compound in the study of sesquiterpene synthesis and reaction mechanisms.
Biology: It is studied for its role in the chemical defense mechanisms of marine organisms.
Industry: Cyclolaurene is used in the development of natural product-based pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of cyclolaurene involves its interaction with specific molecular targets and pathways. Cyclolaurene exerts its effects by binding to cellular receptors and enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Cyclolaurene is similar to other sesquiterpenes like p-cuparenone and laurinterol. it is unique due to its specific bicyclic structure and the presence of two vicinal quaternary carbon atoms . This structural uniqueness contributes to its distinct chemical and biological properties.
Similar compounds include:
p-Cuparenone: Another sesquiterpene with a similar biosynthetic origin.
Laurinterol: A related compound found in the same marine organisms.
Cyclolaurene’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
103439-82-3 |
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Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H20/c1-11-4-6-12(7-5-11)14(2)9-8-13-10-15(13,14)3/h4-7,13H,8-10H2,1-3H3/t13-,14+,15+/m1/s1 |
InChI Key |
BVDFPENTKNQHAH-ILXRZTDVSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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